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DL-Dithiothreitol

Cat. No.: B1532992
M. Wt: 154.25
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of DL-Dithiothreitol's Discovery and Its Early Applications in Research

This compound, commonly known as Cleland's Reagent, was introduced to the scientific community in 1964 by W. Wallace Cleland. wikipedia.orgiris-biotech.dewikipedia.org Cleland, a biochemist at the University of Wisconsin-Madison, developed DTT as a new protective agent for sulfhydryl (-SH) groups. agscientific.com At the time, researchers needed a more effective and convenient reagent to prevent the oxidation of these groups in proteins and enzymes, which often leads to inactivation.

The primary advantage of DTT over previously used monothiol reagents, such as 2-mercaptoethanol, was its ability to quantitatively reduce disulfide bonds and its lower tendency to be oxidized by air. agscientific.com Its design, featuring two thiol groups, allows it to form a stable six-membered ring upon oxidizing a disulfide bond, a reaction that is thermodynamically favorable and drives the reduction to completion. agscientific.comiris-biotech.de Early applications focused on protecting enzymes from activity loss due to sulfhydryl oxidation and for the systematic study of disulfide exchange reactions in proteins. interchim.fr Its introduction was a significant methodological advancement, providing researchers with a more reliable tool for maintaining proteins in their reduced, and often active, state.

Foundational Significance and Ubiquitous Utility in Biological and Chemical Sciences

The utility of this compound extends across numerous disciplines, cementing its status as a fundamental reagent in both biological and chemical laboratories. dataintelo.com Its primary and most frequent application is the reduction of disulfide bonds within and between protein chains. wikipedia.orginterchim.fr This function is critical for several routine and advanced laboratory procedures.

Key Applications of this compound:

Protein Denaturation and Electrophoresis: In techniques like Sodium Dodecylsulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), DTT is used to cleave disulfide bonds that hold together protein subunits or maintain tertiary and quaternary structures. wikipedia.orgcellsignal.com This complete reduction, often performed under denaturing conditions, ensures that proteins migrate through the gel based primarily on their molecular weight. wikipedia.orginterchim.fr

Enzyme Stabilization: Many enzymes require free sulfhydryl groups for their catalytic activity. biocompare.com DTT is often included in buffers at low concentrations to protect these enzymes from oxidation and maintain their functional state during purification and analysis. agscientific.comcellsignal.com

Protein Structure and Function Studies: By selectively reducing accessible disulfide bonds, researchers can investigate their role in protein folding, stability, and function. iris-biotech.deinterchim.fr The rate of reduction in the presence of DTT can provide insights into the solvent exposure of different disulfide bonds. wikipedia.orgiris-biotech.de

Molecular Biology: DTT is used as a "deprotecting" agent for thiolated DNA, where terminal sulfur atoms can form dimers that interfere with subsequent reactions like immobilization on biosensor surfaces. wikipedia.orgusbio.net It is also a common component in buffers for DNA-modifying enzymes to maintain their stability and activity. nih.gov In some protocols, it is used to lyse cells, such as sperm cells, which have membranes rich in disulfide bonds. astralscientific.com.au

Assays for Oxidative Potential: The DTT assay is a widely used method to quantify the oxidative potential of environmental samples like particulate matter. tandfonline.commdpi.com The rate at which DTT is consumed in the presence of the sample serves as a measure of its capacity to induce oxidative stress. tandfonline.com

The widespread adoption of DTT is due to its high solubility in water, its ability to readily permeate cell membranes, and its strong reducing power at neutral pH. agscientific.cominterchim.frastralscientific.com.au

Conceptual Framework for Understanding this compound's Reactivity in Research Environments

The efficacy of this compound as a reducing agent is rooted in its chemical structure and reaction mechanism. DTT is a dithiol, and its name is derived from the four-carbon sugar, threose. wikipedia.org It possesses a strong reducing potential, with a standard redox potential (E°′) of -0.33 V at pH 7. wikipedia.orgagscientific.comastralscientific.com.au

The reduction of a typical disulfide bond by DTT proceeds via a two-step thiol-disulfide exchange reaction:

One of DTT's thiol groups attacks the target disulfide bond, forming an unstable mixed-disulfide intermediate. usbio.netastralscientific.com.aucfmot.de

The second thiol group of the same DTT molecule then attacks the sulfur atom from the original disulfide, leading to the formation of a stable, six-membered cyclic disulfide within the oxidized DTT molecule and releasing the reduced target molecule (now with two free thiol groups). wikipedia.orgiris-biotech.de

This intramolecular cyclization is energetically highly favorable and drives the reaction to completion, making DTT a much more efficient reducing agent than monothiols, which require a large excess to achieve the same effect. iris-biotech.de

The reactivity of DTT is pH-dependent. Its reducing power is limited to pH values above 7 because only the negatively charged thiolate form (-S⁻) is the reactive nucleophile that attacks the disulfide bond. wikipedia.orgusbio.netastralscientific.com.au The protonated thiol form (-SH) is not reactive in this context. wikipedia.org The pKa values for the two thiol groups of DTT are approximately 9.2 and 10.1, meaning that as the pH decreases, the concentration of the reactive thiolate species also decreases, making DTT a less potent reducing agent at acidic pH. wikipedia.orgagscientific.com

Recent research has also highlighted other aspects of DTT's reactivity. For instance, studies have shown that DTT can introduce single-stranded nicks in DNA under certain conditions, a factor that can be significant in highly sensitive single-molecule detection assays. nih.gov Furthermore, DTT is known to be an efficient chelating agent for various metal ions, which can influence experiments where both are present. nih.gov Its reactivity with species other than disulfides, such as certain transition metals and quinones, is the basis for its use in assays measuring the oxidative potential of environmental particles. nih.govcopernicus.org

Data Tables

Table 1: Physicochemical Properties of this compound (DTT)

Property Value Source(s)
Chemical Formula C₄H₁₀O₂S₂ wikipedia.orgcellsignal.com
Molecular Weight 154.25 g/mol cellsignal.com
Common Name Cleland's Reagent wikipedia.orgagscientific.com
Appearance Colorless/White Crystalline Solid wikipedia.org
Redox Potential (E°′ at pH 7) -0.33 V wikipedia.orginterchim.frastralscientific.com.au
Thiol pKa values 9.2 and 10.1 wikipedia.orgagscientific.com
Optimal pH Range 7.1 - 8.0 interchim.frcfmot.de

| Solubility | Highly soluble in water, ethanol, chloroform, ether | interchim.frastralscientific.com.au |

Table 2: Overview of this compound Applications in Research

Application Area Specific Use Purpose Source(s)
Proteomics SDS-PAGE Sample Preparation Reduce disulfide bonds to allow protein separation by size. wikipedia.orgcellsignal.com
Enzymology Enzyme Stabilization Protect active site sulfhydryl groups from oxidation. agscientific.combiocompare.com
Protein Chemistry Protein Refolding Studies Reduce incorrect disulfide bonds to facilitate proper folding. cfmot.de
Molecular Biology Thiolated DNA Deprotection Prevent dimerization of DNA strands for biosensor applications. wikipedia.orgusbio.net
Cell Biology Cell Lysis Break down disulfide-rich structures like sperm cell membranes. astralscientific.com.au
Environmental Science DTT Assay Measure the oxidative potential of airborne particulate matter. tandfonline.commdpi.com

| Bioconjugation | Antibody-Drug Conjugates (ADCs) | Reduce antibody interchain disulfides to create sites for drug attachment. | creative-biolabs.com |

Properties

Molecular Formula

C4H10O2S2

Molecular Weight

154.25

Synonyms

Alternative Names: DTT, Cleland/'s reagent, Sputolysin

Origin of Product

United States

Mechanistic and Kinetic Basis of Dl Dithiothreitol S Reductive Action

Principles of Thiol-Disulfide Exchange and Disulfide Bond Reduction

The fundamental reaction by which DTT reduces disulfide bonds is the thiol-disulfide exchange. wikipedia.org In this reaction, a thiolate anion (—S⁻), the deprotonated form of a thiol group (—SH), acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. wikipedia.orgresearchgate.net This process breaks the original disulfide bond and forms a new one. wikipedia.org Thiol-disulfide exchange is the principal reaction for the formation and rearrangement of disulfide bonds in proteins. wikipedia.org

DL-Dithiothreitol is an unusually strong reducing agent, a characteristic quantified by its standard redox potential (E°′). astralscientific.com.auinterchim.fr At a neutral pH of 7, DTT exhibits a redox potential of -0.33 V. lsuhsc.eduiris-biotech.dewikipedia.orgagscientific.comfishersci.commdpi.comtiarisbiosciences.com This low redox potential enables it to quantitatively reduce most accessible biological disulfides while maintaining other monothiols in their fully reduced state. lsuhsc.eduacs.org The highly negative redox potential is a key factor that drives the two-step thiol-disulfide exchange reaction to completion. nih.gov

CompoundParameterValuepHReference
This compound (DTT)Redox Potential (E°′)-0.33 V7.0 wikipedia.orgfishersci.com
This compound (DTT)pKa₁ (thiol group)9.2N/A wikipedia.orgagscientific.com
This compound (DTT)pKa₂ (thiol group)10.1N/A wikipedia.orgagscientific.com

The reduction of a typical disulfide bond by DTT is not a single-step event but proceeds via two sequential thiol-disulfide exchange reactions. astralscientific.com.auwikipedia.orgfishersci.com This mechanism is highly efficient due to the formation of a stable cyclic product. wikipedia.org

The reduction process begins with one of DTT's nucleophilic thiolate groups attacking a sulfur atom of the target disulfide bond (R-S-S-R). wikipedia.orgpnas.org This initial, reversible step results in the formation of a mixed-disulfide intermediate, where DTT is covalently linked to one of the original sulfur atoms, and the other sulfur atom is reduced to a free thiol. iris-biotech.dewikipedia.orgbroadpharm.com The reaction does not typically stop at this mixed-disulfide stage. wikipedia.orgagscientific.com The second thiol group on the DTT molecule is positioned favorably to attack the sulfur atom of the DTT moiety in the mixed-disulfide. wikipedia.org This second, intramolecular reaction cleaves the mixed-disulfide, releasing the second reduced thiol of the target molecule and forming oxidized DTT. iris-biotech.debroadpharm.com

The reducing capacity of DTT is highly dependent on the pH of the system. wikipedia.orgagscientific.com The reactive species in the thiol-disulfide exchange is the negatively charged thiolate anion (—S⁻), as the protonated thiol form (—SH) is not sufficiently nucleophilic. wikipedia.orgwikipedia.org The concentration of the thiolate form is dictated by the pKa of the thiol groups and the pH of the solution. wikipedia.org

The two thiol groups of DTT have pKa values of 9.2 and 10.1. astralscientific.com.auwikipedia.orgagscientific.com Consequently, at pH values below 7, the vast majority of DTT's thiol groups are in the protonated, unreactive —SH form. acs.org As the pH increases above 7, the equilibrium shifts towards the deprotonated, reactive —S⁻ thiolate form, thus increasing DTT's reducing power. astralscientific.com.auwikipedia.org The optimal pH range for DTT as a reducing agent is generally considered to be between 7.1 and 8.0. interchim.frtiarisbiosciences.combroadpharm.com Below pH 6.5, DTT becomes a significantly less potent reducing agent. interchim.frtiarisbiosciences.com

ConditionHalf-life of DTTReference
pH 6.5 @ 20°C40 hours wikipedia.orgagscientific.com
pH 7.5 @ 20°C10 hours agscientific.com
pH 8.5 @ 20°C1.4 hours wikipedia.orgagscientific.com
pH 8.5 @ 40°C0.2 hours agscientific.com

The Cyclic Intramolecular Disulfide Formation Mechanism

Sequential Thiol-Disulfide Exchange Reactions

Kinetics of Disulfide Reduction by this compound in Model Systems

The kinetics of disulfide bond reduction by DTT can be influenced by several factors, including the accessibility of the disulfide bond within a folded protein structure. astralscientific.com.auinterchim.fr Studies using model protein systems have provided detailed insights into the reaction rates and the molecular basis for differences in reactivity among various disulfide bonds.

In studies with α-lactalbumin at pH 8.5 and 25°C, the reduction of its four disulfide bonds by DTT exhibits biphasic kinetics. nih.gov

Fast Phase: The disulfide bond between cysteine residues 6 and 120 is reduced rapidly. This bond demonstrates extraordinary "superreactivity," being 140 times more reactive than a typical, fully accessible disulfide bond. nih.gov This enhanced reactivity is attributed to geometric strain imposed on the disulfide bond by the protein's native folded structure. nih.gov The rate of this fast phase decreases if the protein is treated with a denaturant like urea, indicating that the native conformation is what confers the superreactivity. nih.gov

Slow Phase: The other three disulfide bonds are reduced in a much slower phase. nih.gov These bonds are protected within the native protein structure. nih.gov The rate of this slow phase is accelerated by the addition of a denaturant or by the removal of a stabilizing Ca²⁺ ion, which exposes the bonds to the reducing agent. nih.gov

For both the fast and slow phases, the apparent rate constants are directly proportional to the concentration of DTT, confirming that the reactions are bimolecular. nih.gov Further research using single-molecule force-clamp spectroscopy has shown that the reduction rate is linearly dependent on DTT concentration but exponentially dependent on applied mechanical force, suggesting that mechanical stress can directly accelerate the chemical kinetics of disulfide reduction. pnas.org

Second-Order Rate Constants for Thiol-Mediated Disulfide Exchange

The reaction between DTT and disulfide bonds is a bimolecular process, and its kinetics can be described by second-order rate constants. nih.govnih.gov These constants are influenced by factors such as pH, temperature, and the specific structure of the disulfide-containing molecule. nih.govharvard.edu The thiolate anion of DTT is the nucleophilic species that attacks the disulfide bond. harvard.edu

Studies have determined the apparent second-order rate constants for the reaction of DTT with various biological molecules. For instance, the reaction of DTT with oxidized glutathione (B108866) (GSSG) has a reported rate constant of 0.235 M⁻¹s⁻¹ at 30°C and pH 7. researchgate.net In another example, DTT was found to regenerate the catalytic activity of oxidized protein tyrosine phosphatase 1B (PTP1B) with an apparent second-order rate constant of 0.325 ± 0.007 M⁻¹s⁻¹. nih.gov Comparatively, the biological thiol glutathione (GSH) reacts with oxidized PTP1B at a significantly lower rate constant of 0.023 ± 0.004 M⁻¹s⁻¹. nih.gov

The reactivity of disulfide bonds within a protein can vary greatly. In the case of alpha-lactalbumin, the disulfide bond between Cys6 and Cys120 exhibits "superreactivity" towards DTT under native conditions, being reduced 140 times faster than normal, fully accessible disulfides. nih.gov The reduction of other disulfide bonds in the same protein occurs at a much slower rate and is accelerated by denaturing conditions. nih.gov

Table 1: Second-Order Rate Constants for DTT-Mediated Disulfide Exchange

Reactant (Disulfide) Rate Constant (M⁻¹s⁻¹) Conditions
Oxidized Glutathione (GSSG) 0.235 pH 7, 30°C
Oxidized PTP1B 0.325 ± 0.007 pH 7
Insulin (B600854) ~5 Neutral pH

This table presents selected second-order rate constants for the reduction of various disulfide bonds by this compound, illustrating the kinetics of the thiol-disulfide exchange reaction under specific experimental conditions.

Force-Dependent Chemical Kinetics of Disulfide Bond Reduction

Recent advancements in single-molecule techniques have revealed that the kinetics of disulfide bond reduction by DTT can be significantly influenced by mechanical force. pnas.orgnih.gov When a stretching force is applied to a protein containing a disulfide bond, the rate of its reduction by DTT increases exponentially with the magnitude of the force. pnas.orgnih.gov

In a study using single-molecule force-clamp spectroscopy, an engineered disulfide bond within the I27 domain of cardiac titin was subjected to a constant stretching force. pnas.org The rate of reduction by DTT was found to be linearly dependent on the DTT concentration, confirming the bimolecular nature of the reaction. pnas.orgresearchgate.net However, the reduction rate increased 10-fold over a 300-pN range of applied force. pnas.orgnih.gov This exponential dependence on force suggests that mechanical tension can lower the activation energy barrier for the thiol-disulfide exchange reaction. researchgate.net

The experimental data can be described by the equation r = k(F)[DTT], where the rate constant k(F) is exponentially dependent on the pulling force. pnas.orgresearchgate.net For example, at a pulling force of 200 pN, the rate constant k(200 pN) was determined to be 27.6 M⁻¹s⁻¹. pnas.orgresearchgate.net At zero force, the rate constant, k(0), was extrapolated to be 6.54 M⁻¹s⁻¹, a value similar to the second-order rate constant for the DTT reduction of disulfide bonds in insulin. researchgate.net These findings indicate that mechanical force can play a crucial role in regulating disulfide bond reduction in vivo, a factor not typically considered in traditional biochemical assays. pnas.orgnih.gov The application of force is predicted to lengthen the disulfide bond by approximately 0.34 Å at the transition state of the reaction. pnas.orgnih.gov

Table 2: Force-Dependent Rate of Thiol-Disulfide Exchange by DTT

Pulling Force (pN) Rate of Exchange (r) (s⁻¹) at 12.5 mM DTT
100 0.211
400 2.20

This table illustrates the effect of applied mechanical force on the rate of disulfide bond reduction by a constant concentration of this compound, based on data from single-molecule force spectroscopy experiments. researchgate.net

Interactions with Metal Ions and Chelating Properties in Redox Biology

This compound is not only a potent reducing agent but also an effective chelating agent for various metal ions. agscientific.comnih.gov Its two thiol groups can form stable complexes with metal ions, a property that is highly relevant in the field of redox biology where metal ions often play a catalytic role in oxidation-reduction reactions. researchgate.netcapes.gov.br

DTT has been shown to form specific and very stable monomeric and polymeric complexes with metal ions such as Zn(II), Cd(II), Pb(II), Ni(II), and Cu(I). researchgate.netcapes.gov.brnih.gov The formation of these complexes can interfere with studies on metal-binding proteins and enzymes that contain thiol groups. capes.gov.br The presence of DTT can significantly alter the redox potential of a system, not only through its direct reductive capacity but also by sequestering metal ions that could otherwise participate in redox cycling. nih.gov

Applications of Dl Dithiothreitol in Protein Biochemistry and Structural Biology Research

Role in Protein Purification Methodologies

The primary goal of protein purification is to isolate a specific protein in a stable and active form. DTT plays a vital role in achieving this by maintaining a reducing environment throughout the various stages of purification.

Maintaining Reduced States of Cysteine Residues During Isolation

From the initial step of cell lysis, proteins are removed from their native, highly reducing intracellular environment. researchgate.net This exposure to atmospheric oxygen can lead to the oxidation of free sulfhydryl groups on cysteine residues, causing protein inactivation or aggregation. gbiosciences.combiolscigroup.us To counteract this, DTT is commonly included in lysis and extraction buffers. serva.detudublin.ie

Its presence ensures that the sulfhydryl groups of the target protein, as well as the sulfhydryl groups of enzymes, remain in their reduced state. interchim.friris-biotech.de This is crucial for several reasons:

Preserving Protein Activity: Many enzymes have cysteine residues in their active sites that must be in a reduced state for catalytic activity. DTT protects these critical residues from oxidation. agscientific.comresearchgate.net

Preventing Proteolysis: Some proteases are themselves dependent on disulfide bonds for activity. The presence of DTT can inhibit these contaminating proteases, protecting the target protein from degradation. researchgate.net

Avoiding Non-specific Interactions: DTT prevents the formation of intermolecular disulfide bridges that can cause the target protein to bind to other cysteine-containing proteins, which would otherwise co-purify as contaminants. researchgate.net

The use of DTT is standard practice in many purification techniques, including affinity chromatography, to ensure the isolated protein retains its structural integrity and biological function. researchgate.netcellsignal.com

Impact on Protein Solubility and Stability During Purification Processes

Protein aggregation is a major challenge during purification, often leading to significant loss of yield and activity. gbiosciences.com Aggregation can be triggered by the exposure of hydrophobic regions or by the formation of incorrect intermolecular disulfide bonds. gbiosciences.complos.org DTT enhances protein solubility and stability primarily by preventing the latter. gbiosciences.comresearchgate.net

By maintaining a reducing environment, DTT ensures that cysteine residues are not available to form the intermolecular disulfide bonds that can link protein molecules together into insoluble aggregates. medchemexpress.comgbiosciences.com This is particularly critical when dealing with high protein concentrations, which are often required for downstream applications like structural studies. gbiosciences.com Furthermore, DTT is essential when solubilizing proteins from inclusion bodies—dense aggregates of misfolded protein common in recombinant expression systems. iris-biotech.denih.gov The solubilization buffer almost always contains a high concentration of a denaturant and a reducing agent like DTT to break any non-native disulfide bonds formed within the aggregates. nih.govtudublin.ie

The stabilizing effect of DTT is pH-dependent, with its reducing power being optimal at a pH above 7. wikipedia.orgagscientific.com The stability of DTT itself also varies with pH and temperature, a factor that must be considered when designing purification buffers. wikipedia.orgbiolscigroup.us

Interactive Table 1: Properties of DL-Dithiothreitol (DTT) This table summarizes key chemical and physical properties of DTT relevant to its use in biochemistry.

Property Value/Description Reference
Common Name Cleland's Reagent biocompare.cominterchim.fr
Chemical Formula C₄H₁₀O₂S₂
Molecular Weight 154.25 g/mol cellsignal.com
Appearance White, crystalline solid
Redox Potential -0.33 V (at pH 7) agscientific.cominterchim.fr
Optimal pH Range 7.1 - 8.0 interchim.friris-biotech.de
Mechanism Reduces disulfides via a two-step thiol-disulfide exchange, forming a stable cyclic disulfide. agscientific.comiris-biotech.de
Solubility Highly soluble in water; also soluble in ethanol, chloroform, ether. interchim.fr

Interactive Table 2: Common Applications and Concentrations of DTT This table outlines typical working concentrations of DTT for various biochemical applications.

Application Typical Concentration Range Purpose Reference
Protein Reduction (e.g., for SDS-PAGE) 10 - 100 mM To completely cleave all disulfide bonds for full denaturation. serva.deagscientific.cominterchim.fr
Enzyme/Protein Stabilization 0.5 - 10 mM To maintain sulfhydryl groups in a reduced state and prevent oxidation/aggregation. biocompare.comiris-biotech.decellsignal.com
Inclusion Body Solubilization 10 - 25 mM To reduce non-native disulfide bonds in aggregated proteins, used with denaturants. nih.govtudublin.ie
Protein Refolding Buffers Varies (often with an oxidizing agent) To facilitate correct disulfide bond formation by allowing shuffling from incorrect bonds. bitesizebio.com

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound DTT, Cleland's Reagent
Guanidinium Chloride GdmCl
Urea -
Sodium Dodecylsulfate SDS
Tris(2-carboxyethyl)phosphine TCEP
Beta-mercaptoethanol BME, 2-mercaptoethanol
Dithioerythritol (B556865) DTE
Glutathione (B108866) -
Iodoacetamide (B48618) -
Tunicamycin TM
Brefeldin A BFA
Lithium Bromide LiBr
Cysteine -
Methionine -
Tryptophan Trp
Arginine Arg
Glutamate -
Lysozyme (B549824) -
Hemagglutinin HA0
Interleukin-2 IL-2
Interleukin-3 IL-3
Granulocyte-colony stimulating factor G-CSF
Interferon -
Bovine Serum Albumin BSA

Utilization in Electrophoretic and Chromatographic Techniques for Protein Analysis

This compound plays a crucial role in various electrophoretic and chromatographic techniques by ensuring that proteins are in a fully reduced and denatured state, which is essential for accurate molecular weight determination and separation.

Sample Preparation for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Two-Dimensional Electrophoresis

In SDS-PAGE, a widely used technique to separate proteins based on their molecular weight, DTT is a key component of the sample loading buffer. interchim.fr Its primary function is to reduce the disulfide bonds that hold together protein subunits or create tertiary structures. By breaking these bonds, DTT ensures that the protein unfolds into a linear polypeptide chain. This complete denaturation, in conjunction with the binding of the anionic detergent sodium dodecyl sulfate (B86663) (SDS), imparts a uniform negative charge to the protein, making its migration through the polyacrylamide gel solely dependent on its size. usbio.netiris-biotech.de For two-dimensional electrophoresis, which separates proteins based on both their isoelectric point and molecular weight, complete reduction by DTT during the first-dimension isoelectric focusing (IEF) and the second-dimension SDS-PAGE is critical for achieving high-resolution separation and preventing streaking or smearing of protein spots. bio-rad.com

Impact on Protein Migration and Resolution in Gel Electrophoresis

The presence of DTT significantly impacts the migration and resolution of proteins in gel electrophoresis. By cleaving all disulfide bonds, DTT ensures that proteins migrate as individual polypeptide chains, leading to the accurate determination of their subunit molecular weights. chemicalforums.com In the absence of DTT, proteins containing intermolecular disulfide bonds would migrate as larger complexes, resulting in erroneously high molecular weight estimations. Similarly, intramolecular disulfide bonds can cause proteins to adopt more compact structures, leading to faster migration and an underestimation of their true molecular weight. The complete reduction by DTT eliminates these structural variations, leading to sharper bands and improved resolution in the gel. chemicalforums.com However, excess DTT can sometimes form complexes that may cause interference peaks in certain sensitive techniques like capillary electrophoresis (CE-SDS). sciex.comsciex.com In such cases, alkylation with iodoacetamide (IAM) after reduction can be employed to remove these interfering DTT complexes. sciex.comsciex.com

Applications in Protein Extraction and Characterization for Proteomics

In the field of proteomics, which involves the large-scale study of proteins, DTT is essential for efficient protein extraction and solubilization, particularly from complex samples like cells and tissues. bio-rad.com It helps to break down protein aggregates held together by disulfide bonds and facilitates the solubilization of proteins, including those found in inclusion bodies, which are dense aggregates of misfolded proteins often formed during recombinant protein expression in bacteria. cfmot.de The reduction of disulfide bonds by DTT is a critical first step in many proteomics workflows, such as those involving protein digestion for mass spectrometry analysis. By ensuring that proteins are in a reduced state, DTT allows for better access of proteolytic enzymes like trypsin to their cleavage sites, leading to more complete and reproducible protein digestion and, consequently, more comprehensive proteome coverage. bio-rad.com

Investigations into Protein Structure-Function Relationships

The strategic use of this compound allows researchers to gain valuable insights into the structural and functional significance of disulfide bonds within proteins.

Probing Solvent Exposure and Accessibility of Disulfide Linkages

The rate at which a disulfide bond is reduced by DTT can provide information about its solvent exposure and accessibility. usbio.netiris-biotech.de Disulfide bonds located on the surface of a protein are readily accessible to DTT and are reduced relatively quickly. In contrast, disulfide bonds that are buried within the hydrophobic core of a protein are shielded from the solvent and are therefore reduced much more slowly, or not at all, under non-denaturing conditions. usbio.netiris-biotech.de By monitoring the rate of disulfide bond reduction in the presence of DTT, researchers can map the location of these bonds and infer their role in maintaining the protein's three-dimensional structure. This approach, often coupled with techniques like mass spectrometry to identify which specific cysteine residues are involved, is a powerful tool for studying protein folding and stability. usbio.net

Analysis of Cysteine Reactivity and Thiol-Dependent Post-Translational Modifications

This compound (DTT) is a cornerstone reagent for investigating cysteine reactivity and the complex landscape of thiol-dependent post-translational modifications (PTMs). acs.orgmdpi.com Its primary function as a potent reducing agent allows researchers to selectively cleave disulfide bonds, which is fundamental to many analytical workflows in proteomics. dalochem.com Cysteine residues are unique in their capacity to undergo a variety of oxidative PTMs, including the formation of sulfenic acids (-SOH), disulfide bonds (S-S), S-glutathionylation, and S-nitrosylation. acs.orgnih.govnih.gov These reversible modifications act as "redox switches" that regulate protein function, localization, and interaction with other molecules. nih.govmdpi.com

A prevalent strategy for detecting oxidized cysteine residues is the indirect method, which relies on the predictable action of DTT. acs.orgnih.gov In this approach, proteins in a sample are first treated with an alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (IAM), to irreversibly block all accessible, reduced (free) thiol groups. acs.orgplos.org Subsequently, DTT is introduced to reduce the oxidized cysteines (e.g., those in disulfide bonds or sulfenic acids), restoring them to their free thiol state. acs.orgnih.govresearchgate.net These newly exposed thiols can then be labeled with a second, reporter-tagged alkylating agent, such as biotin-maleimide. acs.org This allows for the enrichment and identification of peptides containing cysteines that were originally oxidized in vivo. oup.com This methodology is central to redox proteomics, enabling the global, site-specific profiling of the reversibly oxidized proteome. oup.com

Advanced quantitative proteomic techniques, such as Isotope-Coded Affinity Tags (ICAT) and Tandem Mass Tags (TMT), have integrated DTT into their workflows to compare the oxidation state of cysteines across different biological samples. nih.govnih.govnih.gov For example, in the resin-assisted capture-tandem mass tags (RAC-TMT) approach for quantifying total cysteine oxidation, free thiols are blocked with NEM, and then DTT is used for the selective reduction of oxidized thiols before further processing and mass spectrometry analysis. nih.gov

Detailed research has also employed DTT to probe the intrinsic reactivity of individual cysteine residues at the single-molecule level. nih.gov By monitoring thiol-disulfide interchange reactions in a protein nanoreactor, researchers have been able to determine key kinetic parameters for specific cysteine sites. nih.gov The attack of DTT on a mixed disulfide was a critical step in this reaction cycle, allowing for the calculation of the pKa values of the cysteine thiols and the pH-independent rate constants for nucleophilic attack. nih.gov

Interactive Table 1: Single-Molecule Reactivity Profile of Cysteine Residues Using DTT This table presents kinetic parameters for six different cysteine mutations in a protein nanoreactor, determined through a three-step thiol-disulfide interchange reaction involving DTT. The pKa values and rate constants reflect the intrinsic reactivity of each cysteine foothold.

Cysteine Mutant PositionpKaRate Constant for Intramolecular Cyclization of αHL-DTT adduct (k₃) (s⁻¹)
Cys-1139.17174 ± 38
Cys-1159.27201 ± 25
Cys-1179.35296 ± 41
Cys-1199.53Not Determined
Cys-1219.71Not Determined
Cys-1239.85335 ± 48
Data sourced from a study on single-molecule reactivity profiling. nih.gov

Research into Protein Aggregation Prevention

This compound plays a significant, albeit complex, role in the study of protein aggregation. By maintaining cysteine residues in a reduced state, DTT is widely used to prevent the formation of improper intermolecular disulfide bonds that can lead to aggregation, particularly during protein purification and in vitro folding experiments. dalochem.comresearchgate.net However, research has revealed that DTT's influence is not always preventative; in some contexts, it can paradoxically promote aggregation. nih.gov

The conventional role of DTT is to act as a protective agent. dalochem.com In many proteins, the accumulation of disulfide-linked aggregates compromises experimental results and biological function. dalochem.com DTT mitigates this by reducing disulfide bonds, which can increase protein solubility and improve the yield and efficiency of purification protocols. dalochem.com

Conversely, DTT-induced reduction of intramolecular disulfide bonds, which are often crucial for maintaining a protein's stable tertiary structure, can lead to protein unfolding. mdpi.comresearchgate.net This unfolding can expose hydrophobic regions that are normally buried within the protein core. These newly exposed hydrophobic patches can then interact with each other, leading to aggregation. researchgate.net For instance, a study on hen egg white lysozyme (HEWL), which has four native disulfide bonds, found that treatment with DTT alone led to protein denaturation and subsequent aggregation. mdpi.com

The outcome of DTT treatment often depends on the specific protein and the experimental conditions. In studies of whey protein isolate (WPI), breaking disulfide bonds with DTT actually lowered the temperature at which aggregation began, suggesting that while the native disulfide bonds inhibited aggregation, their reduction allowed other forces, such as hydrophobic interactions, to drive the process. researchgate.net

Research on insulin (B600854) aggregation has highlighted the nuanced effects of DTT in the presence of molecular chaperones like α-crystallin. nih.gov A study using dynamic light scattering found that DTT-induced aggregation of insulin was paradoxically accelerated at low concentrations of α-crystallin, while higher concentrations of the chaperone suppressed aggregation. nih.gov This dual effect suggests that at low molar ratios, the chaperone surface may act as a site for heterogeneous nucleation, effectively speeding up the aggregation of the DTT-reduced insulin. nih.gov

Interactive Table 2: Effect of α-Crystallin Concentration on DTT-Induced Insulin Aggregation This table summarizes the kinetic parameters of insulin aggregation induced by 20 mM DTT in the presence of varying concentrations of the molecular chaperone α-crystallin. The data illustrate the dual role of the chaperone, accelerating aggregation at low concentrations and suppressing it at higher concentrations.

Insulin Concentration (mg/mL)α-Crystallin Concentration (mg/mL)Molar Ratio (Insulin:α-Crystallin)Lag Period (t₀) (min)Aggregation Rate Constant (Kagg) (10⁻³ s⁻¹)Outcome
0.320-17.50.05Base Aggregation
0.320.08~1:0.0414.20.28Acceleration
0.320.32~1:0.1710.10.51Strong Acceleration
0.320.64~1:0.3412.30.07Suppression
0.320.80~1:0.4314.60.01Strong Suppression
Data adapted from a study on the paradoxical acceleration of insulin aggregation. nih.gov

Dl Dithiothreitol in Nucleic Acid Chemistry and Molecular Biology Research

Role in Enzyme Assays and Activity Maintenance

DTT is crucial for preserving the functionality of many enzymes, particularly those dependent on free sulfhydryl groups for their catalytic activity. mpbio.cominterchim.fr Its ability to prevent and reverse the oxidation of these groups makes it an indispensable component in many enzymatic assays.

Preservation of Thiol-Dependent Enzyme Activities

Many enzymes rely on cysteine residues, which contain thiol groups (-SH), for their catalytic function. agscientific.com These thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-) either within the same protein molecule (intramolecular) or between different protein molecules (intermolecular). guidechem.cominterchim.frusbio.net This oxidation can inactivate the enzyme. guidechem.comtiarisbiosciences.com

DL-Dithiothreitol effectively prevents this inactivation by maintaining the thiol groups in their reduced (-SH) state. sigmaaldrich.com It achieves this by reducing any formed disulfide bonds. biocompare.commedchemexpress.com The mechanism involves two sequential thiol-disulfide exchange reactions. agscientific.comwikipedia.org DTT's high propensity to form a stable six-membered ring with an internal disulfide bond after it becomes oxidized drives the reaction to completion, ensuring the enzyme's sulfhydryl groups remain reduced and the enzyme stays active. guidechem.comwikipedia.org This protective role is essential for the accurate measurement of enzyme activity in various assays. ontosight.ai For instance, studies on urease from watermelon seeds showed that DTT significantly activated the enzyme. researchgate.net In another study, DTT exposure was found to increase the activity of mitochondrial electron transport system complexes I and III in heart cells. nih.gov

Inhibition of Oxidative Inactivation of Enzymes in In Vitro Systems

In in vitro experimental setups, enzymes are removed from their protective cellular environment and are more vulnerable to oxidative damage. agscientific.com Reactive oxygen species (ROS), such as hydroxyl radicals, can be generated and can inactivate enzymes. agscientific.comnih.gov this compound acts as a potent antioxidant, protecting enzymes from this oxidative inactivation. agscientific.comnih.gov It not only scavenges hydroxyl radicals but also reacts with hydrogen peroxide, a precursor to these damaging radicals. agscientific.com This antioxidant property ensures the stability and reliability of enzymatic reactions conducted in the laboratory. mpbio.comagscientific.com

Applications in DNA and RNA Manipulation

Beyond its role in enzyme maintenance, this compound is a valuable tool in various procedures involving the manipulation of nucleic acids.

Deprotecting Thiolated DNA for Biosensor and Immobilization Research

Thiolated DNA, which has a sulfur atom attached to its end, is commonly used in the development of biosensors and for immobilizing DNA onto surfaces like gold. guidechem.comiris-biotech.deagscientific.com A significant challenge with thiolated DNA is its tendency to form dimers in solution, where two DNA molecules link together through a disulfide bond, especially in the presence of oxygen. guidechem.comusbio.nethaihangchem.com This dimerization significantly reduces the efficiency of the DNA's intended coupling reactions. guidechem.comhaihangchem.comsdlookchem.com

This compound is used as a "deprotecting" agent to prevent this dimerization. guidechem.comagscientific.comwikipedia.org By adding DTT to the DNA solution, the disulfide bonds in the dimers are reduced, regenerating the free thiol groups on the DNA molecules. guidechem.com The DTT is then typically removed through methods like filtration or chromatography, a process often referred to as "desalting". usbio.netwikipedia.orghmdb.ca This ensures that the thiolated DNA is ready and available for efficient immobilization or other coupling reactions. guidechem.comsdlookchem.com

Impact on Nucleic Acid Extraction and Purification Methodologies

This compound is frequently incorporated into protocols for extracting and purifying DNA and RNA. biocompare.comgeneticeducation.co.in During nucleic acid extraction, particularly from samples rich in proteins like sperm cells, DTT is essential for breaking down the disulfide bonds that maintain the structure of these proteins. ojp.gov This allows for the release of the DNA from its protective protein packaging. ojp.gov

In the context of RNA isolation, DTT acts as a potent inhibitor of RNases, enzymes that degrade RNA. magen-tec.comresearchgate.net By maintaining a reducing environment, DTT helps to inactivate these enzymes, thereby preserving the integrity of the RNA during the extraction process. researchgate.net

Use in Polymerase Chain Reaction (PCR) and DNA Sequencing Buffers

This compound can be included in the buffers used for Polymerase Chain Reaction (PCR) and DNA sequencing to help maintain the activity of the DNA polymerase enzyme. ontosight.ai By keeping the enzyme's sulfhydryl groups in a reduced state, DTT can contribute to the stability and efficiency of the amplification reaction.

Table 1: Summary of this compound's Role in Nucleic Acid Chemistry and Molecular Biology

Application Area Specific Role of this compound Key Research Findings Citations
Enzyme Assays Preservation of thiol-dependent enzyme activity. Maintains sulfhydryl groups in a reduced state, preventing oxidative inactivation and ensuring accurate activity measurement. guidechem.combiocompare.commpbio.cominterchim.fragscientific.comtiarisbiosciences.comsigmaaldrich.commedchemexpress.comontosight.airesearchgate.netnih.gov
Inhibition of oxidative inactivation. Acts as an antioxidant, scavenging reactive oxygen species that can damage enzymes in vitro. agscientific.comnih.gov
DNA/RNA Manipulation Deprotection of thiolated DNA. Reduces disulfide-linked dimers of thiolated DNA, enhancing efficiency in biosensor and immobilization applications. guidechem.comagscientific.comusbio.netwikipedia.orgiris-biotech.deagscientific.comhaihangchem.comsdlookchem.comhmdb.ca
Nucleic acid extraction and purification. Breaks down protein disulfide bonds to release DNA and inhibits RNases to protect RNA integrity during isolation. biocompare.comgeneticeducation.co.inojp.govmagen-tec.comresearchgate.net
PCR and DNA sequencing buffers. Stabilizes DNA polymerase activity but can interfere with certain fluorescent dyes, requiring careful optimization. ontosight.aigene-quantification.denih.govresearchgate.net

Function in In Vitro Transcription Systems

In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules outside of a living cell. nih.gov this compound is a common component of transcription buffers, where it serves multiple critical functions to ensure the yield and quality of the resulting RNA. nih.goviris-biotech.de

One of the primary roles of DTT in IVT systems is the inactivation of ribonucleases (RNases). iris-biotech.demagen-tec.com RNases are ubiquitous enzymes that degrade RNA and can contaminate laboratory reagents and surfaces. iris-biotech.de By reducing the disulfide bonds present in RNases, DTT disrupts their three-dimensional structure, leading to their inactivation. iris-biotech.de This protective action is crucial for preventing the degradation of the newly synthesized RNA transcripts. iris-biotech.de

Furthermore, DTT helps to maintain the activity of the RNA polymerase enzyme. nih.gov Like many enzymes, RNA polymerase contains cysteine residues with sulfhydryl groups that are susceptible to oxidation, which can lead to a loss of enzymatic activity. fishersci.ie DTT maintains these sulfhydryl groups in a reduced state, thereby stabilizing the polymerase and supporting optimal transcription efficiency. nih.goviris-biotech.de While oxidation prevention is a key role, the inactivation of RNases is considered its main task in this context. iris-biotech.de The inclusion of DTT, along with other reagents like spermidine (B129725) which stabilizes nucleic acids, contributes to improved transcription efficiency. iris-biotech.de

Key Functions of this compound in In Vitro Transcription
FunctionMechanism of ActionImpact on In Vitro Transcription
RNase InactivationReduces disulfide bonds on surface-exposed areas of RNases, leading to loss of their active conformation. iris-biotech.dePrevents degradation of the synthesized RNA, ensuring higher yield and integrity of the transcript. iris-biotech.de
Enzyme StabilizationMaintains the sulfhydryl groups of RNA polymerase in a reduced state, preventing oxidative damage. nih.govSupports sustained enzymatic activity of the polymerase, leading to enhanced transcription efficiency. iris-biotech.de

Research into this compound Induced DNA Strand Interruptions in Ultrasensitive Assays

While DTT is widely used for its protective and stabilizing properties, recent research has revealed a paradoxical effect: its ability to induce DNA strand interruptions, or "nicks," in double-stranded DNA. nih.govmdpi.com This phenomenon is particularly significant in the context of ultrasensitive assays and single-molecule detection studies, where even minor, previously negligible sources of error can impact results. nih.govresearchgate.net

Studies have demonstrated that DTT can introduce single-stranded nicks in covalently closed circular DNA, even in the absence of a catalyst. mdpi.com The proposed mechanism for this involves the generation of reactive oxygen species. In the presence of trace amounts of metal ions like Cu2+, DTT can be oxidized by molecular oxygen, leading to the production of superoxide (B77818) radicals. These can then be converted into highly reactive hydroxyl radicals, which are known to cause DNA breaks. nih.gov

This DTT-mediated DNA nicking has been shown to have significant consequences for certain molecular biology techniques. For instance, these nicks can serve as unintentional starting points for rolling circle amplification (RCA), a technique used in many modern ultrasensitive assays. nih.govmdpi.com This can lead to increased background signals and a decreased signal-to-noise ratio, potentially compromising the accuracy of the assay. nih.govnih.gov

In one study, the effect of DTT on DNA integrity was evaluated using a DNA nicking assay with supercoiled plasmid DNA. The results showed that increasing concentrations of DTT led to a higher incidence of single-stranded nicks. mdpi.com A modified nick translation assay further confirmed that these DTT-induced nicks could serve as initiation points for DNA polymerase. nih.govresearchgate.net

Summary of Research Findings on DTT-Induced DNA Nicking
Assay TypeObservationImplication for Ultrasensitive Assays
DNA Nicking Assay with Supercoiled PlasmidDTT introduces single-stranded nicks in a concentration-dependent manner. mdpi.comCompromises DNA integrity, which is critical for assays relying on intact DNA templates.
Modified Nick Translation AssayDTT-generated nicks expose a free 3'-OH end, allowing DNA polymerase to initiate synthesis. nih.govresearchgate.netCan lead to non-specific amplification and false positives in techniques like RCA. nih.gov
Single-Molecule Detection Assay (REEAD)The presence of DTT significantly increased the background signal, lowering the signal-to-noise ratio. nih.govmdpi.comDemonstrates a direct negative impact on the performance of single-molecule detection protocols. mdpi.com

Furthermore, research has indicated that DTT can facilitate the immobilization of fluorescently labeled DNA onto functionalized glass surfaces used in single-molecule studies. nih.govmdpi.com While this might be beneficial in some contexts, it represents an unintended side effect that can interfere with the controlled assembly of single-molecule systems. nih.gov These findings underscore the importance of understanding the potential dual role of common laboratory reagents like DTT, which can act as both a protective agent and a source of DNA damage, particularly as detection technologies become increasingly sensitive. nih.govmdpi.com

Dl Dithiothreitol in Cellular and Redox Biology Research Models

Investigation of Cellular Redox Environments (in vitro and ex vivo models)

DTT is widely utilized to manipulate and study the redox state within cells in controlled laboratory settings. Its capacity to readily cross biological membranes allows for the direct modulation of the intracellular environment. interchim.fr

Modulation of Intracellular Thiol-Disulfide Balance in Model Cells

The thiol-disulfide balance is a critical aspect of cellular homeostasis, and its disruption is implicated in various cellular responses. DTT serves as a potent tool to study this balance by altering the ratio of reduced to oxidized thiols.

Reduction of Disulfide Bonds: DTT's primary mechanism of action is the reduction of disulfide bonds (-S-S-) in proteins and other molecules to their corresponding thiols (-SH). astralscientific.com.au This action directly impacts the thiol-disulfide equilibrium within the cell. The reducing power of DTT is most effective at a pH above 7. astralscientific.com.au

Glutathione (B108866) Homeostasis: DTT can influence the levels of glutathione, a key intracellular antioxidant. It can keep glutathione in its reduced state (GSH) by reducing oxidized glutathione (GSSG). researchgate.net Studies have shown that DTT treatment can reverse the inhibition of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GPD) caused by diamide-induced thiol oxidation, highlighting its role in restoring thiol-dependent enzyme activity. umich.edu

Probing Redox Sensitivity: By observing the cellular response to DTT-induced reductive stress, researchers can gain insights into the sensitivity of various cellular pathways to changes in the thiol-disulfide balance. For instance, in developing rat conceptuses, DTT treatment was used to investigate the reversibility of diamide-induced inhibition of glycolytic enzymes, demonstrating the involvement of thiol/disulfide status in regulating glucose metabolism. umich.edu

Use in Studies of Endoplasmic Reticulum (ER) Stress and Protein Misfolding

The endoplasmic reticulum (ER) is a major site of protein folding and disulfide bond formation. DTT is a widely used chemical inducer of ER stress due to its ability to disrupt this process. nih.govnih.gov

Induction of the Unfolded Protein Response (UPR): By preventing the formation of disulfide bonds necessary for proper protein folding, DTT causes an accumulation of unfolded or misfolded proteins in the ER lumen. nih.govnih.govencyclopedia.pub This accumulation triggers a cellular stress response known as the Unfolded Protein Response (UPR). nih.govspandidos-publications.com The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. nih.gov

Mechanism of ER Stress Induction: DTT acts as a strong reducing agent within the ER, an environment that is typically oxidative to facilitate disulfide bond formation. nih.govelifesciences.org This disruption of the ER's oxidative folding capacity is a direct cause of protein misfolding and aggregation. nih.govfrontiersin.org Researchers have used DTT to study the dynamics of UPR sensor proteins like IRE1α, PERK, and ATF6α, observing their activation in response to DTT-induced protein misfolding. molbiolcell.org

Morphological Changes: Treatment with DTT can induce morphological changes in the ER, such as the formation of ER whorls, which are thought to be involved in the sequestration of misfolded proteins. frontiersin.org Studies using HEK293T cells have shown a dose-dependent formation of these structures upon DTT treatment. frontiersin.org

Research on Oxidative Stress Responses and Cellular Homeostasis Disruption

Generation of Reactive Oxygen Species (ROS): In certain contexts, particularly in the presence of transition metals, DTT can contribute to the production of reactive oxygen species (ROS) like superoxide (B77818) free radicals and hydrogen peroxide. mdpi.com This can lead to oxidative damage to cellular components.

Disruption of Redox Homeostasis: A balanced redox environment is crucial for normal cellular function. nih.govelifesciences.org DTT-induced reductive stress can perturb this balance, affecting not only the ER but also other cellular compartments. embopress.org This disruption can impact various cellular processes that are dependent on a specific redox state.

Activation of Stress Response Pathways: The cellular disruption caused by DTT activates various stress response pathways beyond the UPR. For example, studies in C. elegans have shown that DTT can activate the hypoxia response pathway. nih.gov Research has also investigated the roles of transcription factors like Nrf1 and Nrf2 in response to DTT-induced reductive stress. mdpi.com

Research on Thiol-Dependent Cellular Processes (non-clinical implications)

Many fundamental cellular processes rely on the proper functioning of proteins containing thiol groups (cysteines). DTT is an essential tool for investigating the role of these thiols in various non-clinical research models.

Enzyme Activity Regulation and Signal Transduction Pathways in Model Systems

The activity of many enzymes and signaling proteins is regulated by the redox state of their cysteine residues. DTT can be used to probe this regulation.

Enzyme Activation and Inactivation: By reducing disulfide bonds, DTT can either activate or inactivate enzymes, depending on whether the disulfide bond is inhibitory or essential for its catalytic function. For example, DTT has been shown to restore the activity of oxidized protein tyrosine phosphatases (PTPs) like PTP1B and SHP-2, which are crucial in signal transduction. nih.gov In isolated cardiomyocyte mitochondria, DTT treatment increased the enzyme activity of electron transport system complexes I and III. nih.gov

Modulation of Signal Transduction: Thiol-disulfide exchange is a key mechanism in the regulation of signal transduction pathways. DTT can be used to mimic or reverse these modifications, allowing researchers to study their impact on signaling cascades. researchgate.net For instance, the effects of DTT on the methionine-homocysteine cycle have been studied, revealing its influence on S-adenosylmethionine (SAM)-dependent processes. nih.govelifesciences.org

Investigating Redox-Sensitive Signaling: The use of DTT helps to identify and characterize redox-sensitive components of signaling pathways. By observing which pathways are affected by DTT treatment, researchers can pinpoint proteins and processes that are regulated by cellular redox status.

Role in Protein Folding and Degradation Pathways in Cellular Models

The proper folding of proteins and the degradation of misfolded ones are critical for cellular health. DTT is instrumental in studying these pathways.

Inhibition of Protein Folding: As discussed in the context of ER stress, DTT's primary effect is to inhibit the formation of disulfide bonds, a critical step in the folding of many secretory and membrane proteins. embopress.org This allows researchers to study the kinetics and requirements of protein folding in a controlled manner.

Induction of ER-Associated Degradation (ERAD): The accumulation of misfolded proteins in the ER due to DTT treatment often leads to their degradation through the ER-associated degradation (ERAD) pathway. embopress.org In this process, misfolded proteins are retro-translocated from the ER to the cytosol for degradation by the proteasome. embopress.org

Studying Protein Aggregation: Unresolved protein misfolding can lead to the formation of protein aggregates. DTT-induced misfolding can be used as a model to study the mechanisms of protein aggregation and the cellular responses to it. spandidos-publications.com For example, studies have shown that ER stress induced by agents like DTT can activate transglutaminase 2, leading to the cross-linking and aggregation of proteins. spandidos-publications.com

Interactive Data Table: Effects of DTT in Cellular Models

Cellular Process Model System Effect of DTT Key Findings References
Thiol-Disulfide BalanceDeveloping Rat ConceptusReverses diamide-induced enzyme inhibitionDTT restores activity of thiol-dependent glycolytic enzymes. umich.edu umich.edu
ER StressMammalian Tissue CultureInduces Unfolded Protein Response (UPR)DTT blocks disulfide bond formation, causing protein misfolding and UPR activation. nih.gov nih.gov
ER StressHEK293T CellsInduces ER whorl formationDTT treatment leads to dose-dependent formation of ER whorls. frontiersin.org frontiersin.org
Oxidative StressWild-type and Nrf1/Nrf2 knockout cell linesInduces reductive stress, modest ROS increaseNrf1 and Nrf2 differentially regulate the response to DTT. mdpi.com mdpi.com
Enzyme ActivityIsolated Cardiomyocyte MitochondriaIncreases activity of Complex I and IIIDTT enhances the function of specific electron transport system components. nih.gov nih.gov
Enzyme ActivityOxidized Protein Tyrosine Phosphatases (PTP1B, SHP-2)Restores catalytic activityDTT effectively reduces oxidized catalytic cysteines. nih.gov nih.gov
Protein FoldingInfluenza Hemagglutinin (HAO) and VSV G protein in living cellsInhibits folding of newly synthesized proteinsDTT is a tool to study the kinetics of protein folding and transport. embopress.org embopress.org
Protein DegradationGeneral cellular modelsInduces ER-Associated Degradation (ERAD)Misfolded proteins caused by DTT are targeted for degradation by the proteasome. embopress.org embopress.org

Influence on Methionine-Homocysteine Cycle in Caenorhabditis elegans Research

DL-Dithiothreitol (DTT), commonly utilized as a reducing agent to induce endoplasmic reticulum (ER) stress, has been shown to exert its toxicity in the nematode model Caenorhabditis elegans through mechanisms that extend beyond the ER. elifesciences.orgnih.gov Research reveals that DTT's toxic effects are significantly modulated by the methionine-homocysteine cycle. elifesciences.orgnih.govbiorxiv.orgnih.gov This discovery challenges the view of DTT as a solely ER-specific stressor, indicating a broader impact on cellular physiology. elifesciences.orgbiorxiv.org

Studies using C. elegans have demonstrated that DTT-induced toxicity is influenced by the nematode's bacterial diet. nih.govbiorxiv.orgnih.gov Specifically, the presence of vitamin B12 in the diet alleviates DTT's toxic effects. nih.govbiorxiv.org This protective action is dependent on the enzyme methionine synthase, for which vitamin B12 serves as a crucial cofactor. biorxiv.orgnih.gov

The core of DTT's mechanism in this context involves the upregulation of a specific gene. elifesciences.orgnih.gov Through forward genetic screens, researchers identified that a loss-of-function mutation in the gene rips-1 (previously identified as R08E5.3), which codes for an S-adenosylmethionine (SAM)-dependent methyltransferase, confers resistance to DTT. nih.govbiorxiv.orgnih.gov It was established that DTT exposure increases the expression of rips-1. elifesciences.orgnih.gov This upregulation modulates the methionine-homocysteine cycle, leading to a significant depletion of SAM, which is the primary cause of DTT's toxicity in this model. elifesciences.orgbiorxiv.orgnih.gov The depletion of SAM can be counteracted by supplementing the diet with methionine or choline, which rescues the worms from DTT's toxic effects. nih.govbiorxiv.org

Further investigation has linked this DTT-induced modulation of the methionine-homocysteine cycle to stress responses in other cellular compartments. elifesciences.orgnih.gov The disruption of this cycle by DTT also triggers the mitochondrial Unfolded Protein Response (UPR). elifesciences.orgnih.gov Additionally, the activation of the hypoxia response pathway has been identified as a key step in how DTT enhances the expression of rips-1. embopress.orgembopress.org While the methionine-homocysteine cycle is the primary pathway for DTT toxicity at lower concentrations, a functional IRE-1/XBP-1 unfolded protein response pathway is required to counteract toxicity at higher DTT concentrations. biorxiv.orgnih.gov

Table 1: Key Molecular Components in DTT-Modulated Methionine-Homocysteine Cycle in C. elegans

Component Role/Function Effect of DTT Interaction Reference
This compound (DTT) Induces reductive stress. Upregulates rips-1 expression, leading to SAM depletion and toxicity. elifesciences.orgnih.govnih.gov
rips-1 (R08E5.3) S-adenosylmethionine (SAM)-dependent methyltransferase. Expression is increased by DTT, accelerating SAM consumption. elifesciences.orgnih.govnih.gov
S-adenosylmethionine (SAM) Universal methyl group donor. Depleted as a result of increased rips-1 activity. elifesciences.orgbiorxiv.orgnih.gov
Vitamin B12 Cofactor for methionine synthase. Alleviates DTT toxicity by supporting the methionine-homocysteine cycle. nih.govbiorxiv.orgnih.gov
Methionine Synthase Enzyme that converts homocysteine to methionine. Activity, supported by Vitamin B12, is crucial for mitigating DTT toxicity. biorxiv.orgnih.gov

| Hypoxia Response Pathway | Cellular pathway responding to low oxygen. | Activated by DTT to enhance rips-1 expression. | embopress.orgembopress.org |

Protection of Biological Molecules and Cells in Radiation Research

This compound is recognized for its radioprotective properties, which are attributed to its function as a potent reducing agent and radical scavenger. wvu.edumdpi.com The primary mechanism of its protective action against ionizing radiation is considered to be the scavenging of highly reactive hydroxyl (OH·) radicals. wvu.edu This action helps to shield vital cellular components, including DNA, from radiation-induced damage. mdpi.com

In studies using cultured cells, DTT has demonstrated significant protective effects against radiation. researchgate.net Pre-treatment of L929 fibroblast cells with DTT resulted in greater cell viability following exposure to ultraviolet A (UVA) radiation. researchgate.net This protection was linked to the prevention of an increase in intracellular reactive oxygen species (ROS), lipid peroxidation, and DNA condensation. researchgate.net Furthermore, DTT helped maintain the mitochondrial membrane potential and preserved the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which are typically depleted by radiation exposure. researchgate.net

Animal studies have also confirmed the radioprotective efficacy of DTT. researchgate.netnih.gov In mice subjected to whole-body or abdominal ionizing radiation, treatment with DTT improved survival rates. researchgate.netnih.gov It ameliorated radiation-induced damage to the hematopoietic system by lessening myelosuppression and protecting hematopoietic stem and progenitor cells. researchgate.netnih.gov DTT also protected against intestinal injury by preserving the crypt-villus structure and function. researchgate.netnih.gov At the molecular level, DTT treatment was shown to reverse radiation-induced DNA strand breaks and modulate the expression of key proteins involved in apoptosis, such as p53, Bax, Bak, and Bcl-2. researchgate.netnih.gov

Another documented mechanism of protection involves the interaction of DTT with other biological molecules. nih.gov In a gamma-irradiation system, DTT was found to induce a "sacrificial antioxidant" property in human serum albumin (HSA). nih.gov By reducing disulfide bonds within the albumin protein, DTT enhances its capacity to scavenge harmful radicals, thereby protecting other molecules like DNA from damage. nih.gov However, it is noteworthy that in one study focusing on the xanthine (B1682287) oxidoreductase system in the liver of irradiated mice, DTT did not significantly prevent the radiation-induced conversion of xanthine dehydrogenase to xanthine oxidase, a source of free radicals. allenpress.com

Table 2: Summary of this compound's Radioprotective Effects in Research Models

Research Model Radiation Type Key Findings Reference
L929 Fibroblasts UVA Increased cell viability; prevented ROS increase, lipid peroxidation, and DNA condensation; maintained mitochondrial potential and antioxidant enzyme (SOD, CAT) activity. researchgate.net
Mice Whole-Body Ionizing Radiation (WBI) Improved survival; ameliorated hematopoietic injury by reducing myelosuppression and protecting hematopoietic stem/progenitor cells. researchgate.netnih.gov
Mice Abdominal Ionizing Radiation (ABI) Protected against intestinal injury; preserved crypt-villus structure and function. researchgate.netnih.gov
Mice (Molecular) Ionizing Radiation Reversed DNA strand breaks; modulated expression of apoptosis-related proteins (p53, Bax, Bak, Bcl-2). researchgate.netnih.gov
In Vitro System Gamma-Irradiation Induced sacrificial antioxidant property in human serum albumin (HSA), leading to enhanced protection of DNA. nih.gov

Analytical Methodologies and Detection Research Involving Dl Dithiothreitol

Spectrophotometric and Electrochemical Methods for Determining Oxidative Potential

Development of the Dithiothreitol (B142953) (DTT) Assay for Atmospheric Aerosol Analysis

The dithiothreitol (DTT) assay has emerged as a widely utilized method for quantifying the oxidative potential (OP) of atmospheric particulate matter (PM). mdpi.com The assay is founded on the principle that DTT, a thiol-containing compound, acts as a surrogate for biological sulfhydryl groups that are susceptible to oxidation by reactive oxygen species (ROS) generated by PM. mdpi.com The rate of DTT consumption in the presence of PM extracts serves as a measure of the sample's capacity to induce oxidative stress. mdpi.com

Initially introduced by Cho et al. in 2005 to quantitatively measure the OP of PM, the DTT assay has since been extensively applied to evaluate a variety of aerosol systems. mdpi.com These include primary emitted particles, secondary aerosols, and aerosols generated in controlled chamber studies as well as those collected from the field. mdpi.com The assay's popularity stems from its relative simplicity, low cost, and high repeatability, making it a practical tool for laboratory-based assessments. mdpi.com

Research has demonstrated that various components of atmospheric aerosols contribute to their oxidative potential as measured by the DTT assay. Transition metals such as iron, copper, and manganese, which can originate from sources like fuel combustion and brake and tire wear, are significant contributors to DTT oxidation through Fenton-like reactions. mdpi.com Additionally, organic compounds like quinones, often found in diesel exhaust particles, are known to react with and deplete DTT. mdpi.com Studies have also shown that secondary organic aerosols (SOA), formed through atmospheric chemical reactions, and the aging processes of aerosols can significantly influence their DTT activity. mdpi.com The particle size is also a crucial factor, with finer particles (PM2.5) generally exhibiting higher DTT activity, indicating a greater potential for inducing oxidative stress. mountainscholar.org

Optimization and Advancements in DTT Assay Throughput and Automation

Traditional methods for measuring the oxidative potential of ambient particles using the DTT assay have been characterized as laborious and time-consuming, which has limited their application in large-scale epidemiological and toxicological studies. illinois.edu To address these limitations, significant efforts have been directed towards the optimization and automation of the DTT assay.

Several research groups have developed semi-automated and fully automated systems to increase the throughput and efficiency of DTT analysis. For instance, a semi-automated system equipped with a programmable syringe pump and a spectrophotometer allows for unattended operation with high analytical precision. mdpi.com Another approach involved coupling a traditional High-Performance Liquid Chromatography (HPLC) system with either UV/vis absorbance or electrochemical detection, which could process six samples per hour, representing an 83% time saving compared to manual analysis. mdpi.comresearchgate.net Electrochemical detection, in particular, was found to reduce consumable costs by 40% compared to UV/vis detection. researchgate.net

More advanced developments have led to the creation of online, real-time instruments for measuring the oxidative potential of ambient aerosols. illinois.edu These instruments can provide highly time-resolved data on PM oxidative stress, which is invaluable for exposure assessment and source apportionment studies. illinois.edu For example, one online system demonstrated a reproducible, linear response to the redox-active compound 9,10-phenanthraquinone and was successfully field-tested with a 3-hour time resolution. mdpi.com Another innovation is the Semi-Automated Multi-Endpoint ROS Activity Analyzer (SAMERA), which can measure oxidative potential based on several endpoints, including DTT consumption. illinois.edu

Further refinements to online DTT instruments have focused on minimizing experimental interferences. Modifications such as protecting the experimental module from light and filling it with nitrogen have been shown to reduce the DTT consumption rate of blank samples by 44%, thereby improving the accuracy of the measurements. copernicus.org These automated and online systems represent a significant leap forward, enabling more widespread and continuous monitoring of atmospheric oxidative potential. mdpi.com

Chromatographic and Spectrometric Approaches for DL-Dithiothreitol Analysis

High-Performance Liquid Chromatography (HPLC) for Quantifying this compound and Its Oxidized Form

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound (DTT) and its oxidized form, DTTox. In aqueous solutions, DTT exists in equilibrium with DTTox, necessitating analytical methods that can measure both forms. nih.gov

One common approach involves the intentional oxidation of all DTT to DTTox using an oxidizing agent like aqueous copper(II) nitrate (B79036) trihydrate. nih.gov This simplifies the analysis to the quantification of a single compound. Subsequent to oxidation, high molecular weight components such as proteins can be removed by ultrafiltration. nih.gov The separation of DTTox from other sample components is typically achieved using a reversed-phase column, such as an Atlantis dC18. nih.gov Detection can be performed using UV absorbance at 285 nm or by tandem mass spectrometry (MS/MS). nih.gov

Reversed-phase HPLC (RP-HPLC) with UV detection offers a simple and quantitative method for determining the experimental redox potential of a sample by measuring the intrinsic UV absorbance of the oxidized DTT. researchgate.netnih.gov The oxidized form of DTT has a distinct absorbance maximum at 285 nm, while the reduced form absorbs at 209 nm. researchgate.net By creating a standard curve that correlates the integrated area of the DTTox peak with its concentration, the amount of oxidized DTT in a sample can be accurately quantified. nih.gov This method has been validated for its specificity, accuracy, precision, linearity, and limit of quantification. nih.gov

HPLC methods coupled with fluorescence detection are also employed, particularly for determining related thiol compounds like glutathione (B108866). akjournals.com In some protocols for analyzing oxidized glutathione (GSSG), DTT is used to reduce the disulfide bonds, releasing reduced glutathione (GSH) which is then derivatized for fluorometric detection. akjournals.com

Parameter HPLC Method Details Reference
Analyte(s) This compound (DTT) and its oxidized form (DTTox) nih.govresearchgate.net
Sample Preparation Oxidation of DTT to DTTox with copper(II) nitrate; Ultrafiltration to remove proteins. nih.gov
Column Atlantis dC18; Atlantis T3 nih.govresearchgate.net
Detection UV absorbance at 285 nm (for DTTox) or 209 nm (for reduced DTT); Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.net
Quantification Standard curve relating integrated peak area to concentration. nih.gov

Capillary Electrochromatography for Separation of this compound and Related Compounds

Capillary electrochromatography (CEC) is a hybrid separation technique that combines the principles of capillary electrophoresis and high-performance liquid chromatography. ontosight.ai It utilizes an electric field to drive the mobile phase through a capillary column packed with a stationary phase. ontosight.ai This technique offers high separation efficiency, low sample consumption, and fast analysis times, making it suitable for a wide range of compounds. ontosight.ai

A specific CEC method has been developed for the separation and determination of DTT and its C3-epimer, dithioerythritol (B556865) (DTE). rsc.org In this method, a functional metal-organic framework (MOF), His-ZIF-93, is synthesized and bonded to the inner wall of a capillary column to serve as the stationary phase. rsc.org This setup allows for the baseline separation of DTT and DTE in under three minutes. rsc.org The method demonstrated good linearity between concentration and peak area for both DTT and DTE, with high precision for retention time and peak area. rsc.org

CEC has also been successfully applied to the separation of other related compounds. For instance, it has been used for the ultrarapid separation of major milk proteins, which were denatured using sodium dodecyl sulfate (B86663) and this compound prior to analysis. researchgate.net In another application, CEC proved superior to capillary zone electrophoresis and micellar electrokinetic chromatography for the separation of six structurally related controlled narcotic analgesic compounds, achieving a complete separation in just 2.5 minutes with high column efficiency. nih.gov

Parameter Capillary Electrochromatography Method Details Reference
Analytes This compound (DTT) and Dithioerythritol (DTE) rsc.org
Stationary Phase His-ZIF-93 (a functional metal-organic framework) bonded to the capillary inner wall rsc.org
Analysis Time < 3 minutes for baseline separation of DTT and DTE rsc.org
Performance Good linearity (R² ≥ 0.996), RSD for peak area and retention time < 0.93% rsc.org
Other Applications Separation of denatured milk proteins; Separation of related narcotic analgesics researchgate.netnih.gov

Mass Spectrometry-Based Characterization of this compound Interactions and Reaction Products

Mass spectrometry (MS) is a powerful analytical tool for characterizing the interactions and reaction products of this compound due to its high sensitivity and selectivity. researchgate.net It is often coupled with separation techniques like liquid chromatography (LC-MS) for comprehensive analysis. acs.org

One significant application of MS is in the study of protein-RNA interactions. Research has shown that DTT can act as a UV-inducible cross-linking agent. nih.gov Upon UV irradiation, DTT can form a covalent linkage between cysteine residues in proteins and uracil (B121893) bases in RNA that are in close proximity. nih.gov This cross-linking event results in a specific mass increment of 151.9966 Da (C₄H₈S₂O₂), which can be unambiguously identified by mass spectrometry. nih.gov This method provides high-resolution structural information, allowing for the mapping of protein-RNA interaction sites. nih.gov

MS is also crucial for identifying and quantifying DTT and its oxidized form in complex mixtures. nih.gov In tandem with HPLC, MS/MS can selectively detect the oxidized form of DTT (DTTox) by monitoring specific signal transitions, such as m/z 151 → 105. nih.govresearchgate.net This approach offers a simple, direct, and high-throughput method for DTT quantitation. nih.gov

Furthermore, MS-based proteomics workflows often utilize DTT as a reducing agent during sample preparation to break disulfide bonds in proteins before enzymatic digestion. acs.org The subsequent analysis by LC-MS/MS allows for the identification and quantification of peptides and post-translational modifications. acs.org The principles of fragmentation in MS are also used to identify conjugates of other thiol-containing molecules like glutathione, where characteristic neutral losses are observed. researchgate.net

Application Area Mass Spectrometry Technique & Findings Reference
Protein-RNA Interactions UV-inducible cross-linking with DTT. MS detects a specific mass increment of 151.9966 Da, identifying covalent linkages between cysteine and uracil. nih.gov
Quantification of DTT HPLC-MS/MS. Selective reaction monitoring (SRM) of the transition m/z 151 → 105 for DTTox detection. nih.govresearchgate.net
Proteomics Used as a reducing agent in bottom-up proteomics workflows prior to LC-MS/MS analysis of peptides. acs.org
Characterization of Thiol Conjugates ESI-MS/MS identifies characteristic fragmentation patterns and neutral losses for thiol-containing molecules. researchgate.net

Development of Derivatization Strategies for Enhanced Detection in Research Samples

This compound (DTT) plays a pivotal role in analytical methodologies, primarily as a potent reducing agent that facilitates the derivatization of other target molecules for enhanced detection. Its strong reducing capability is harnessed to cleave disulfide bonds in various biomolecules, thereby exposing thiol groups that can then be chemically modified with labeling agents. This pre-derivatization reduction step is crucial for the accurate quantification of specific redox states of molecules like glutathione and amino acids. Furthermore, strategies have also been developed for the direct or indirect detection of DTT itself, which is essential for monitoring its clearance in processes like protein refolding. researchgate.netnih.gov

The core principle behind using DTT in these strategies is the reduction of a disulfide bond in an analyte to produce free thiols. These thiols are often more reactive and can be tagged with chromophoric or fluorophoric groups, significantly amplifying the signal in analytical systems like high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. akjournals.commst.edu Derivatization is a chemical modification process designed to enhance a molecule's detectability, stability, or chromatographic behavior. numberanalytics.com

DTT as a Reductive Agent for Analyte Derivatization

A primary application of DTT in derivatization strategies is the quantitative analysis of disulfide-containing molecules in biological samples. In these methods, DTT is not the molecule being derivatized, but rather the essential reagent that enables the subsequent derivatization of the analyte of interest.

Glutathione and Amino Acid Analysis: In the analysis of glutathione, DTT is used to reduce oxidized glutathione (GSSG) to its reduced form (GSH). akjournals.commst.edunih.gov The newly formed thiol groups on GSH are then derivatized. A common method involves blocking existing GSH with N-ethylmaleimide (NEM), then reducing GSSG with DTT, and finally derivatizing the liberated GSH with a fluorescent tag like o-phthalaldehyde (B127526) (OPA). akjournals.comakjournals.com This allows for the specific quantification of GSSG. A similar strategy employs N-1-(pyrenyl) maleimide (B117702) (NPM) as the derivatizing agent following DTT reduction, which provides a simple and cost-effective way to measure GSSG levels with a low limit of detection. mst.edunih.gov

Research has also focused on the quantification of sulfhydryl and disulfide amino acids in human plasma. academicjournals.org An optional pre-derivatization reaction with DTT allows for the quantitative reduction of disulfides, enabling the measurement of total amino acid levels after derivatization with agents like 5,5`-dithio-bisnitrobenzoic acid (DTNB). akjournals.com Similarly, DTT is used as a reductant in methods for determining total plasma homocysteine, where it reduces disulfide forms of homocysteine into thiols that are then derivatized with a fluorescent marker for HPLC analysis. akjournals.com

The table below summarizes various research findings where DTT is used as a reducing agent prior to derivatization.

Table 1: Research Findings on DTT-Enabled Derivatization of Analytes

Analyte Role of DTT Derivatizing Agent Analytical Method Key Findings Citations
Oxidized Glutathione (GSSG) Reduction of GSSG to GSH o-Phthalaldehyde (OPA) HPLC with Fluorescence Detection Enables specific GSSG quantification; LOD for GSH was 2.7 nM. [1, 18]
Oxidized Glutathione (GSSG) Reduction of GSSG to GSH N-1-(pyrenyl) maleimide (NPM) Reverse-phase HPLC Provides a cost-effective method with a 2.5 nM limit of detection. [2, 8]
Disulfide Amino Acids Quantitative reduction of disulfides 5,5`-dithio-bisnitrobenzoic acid (DTNB) HPLC with UV Detection Allows quantification of total amino acid levels in plasma. academicjournals.org
Homocysteine Reduction of homocysteine-disulfides Fluorescent Marker HPLC Simple and inexpensive assay for homocysteine determination in plasma. nih.gov

Strategies for the Detection of DTT

While often used to facilitate the analysis of other compounds, the detection of DTT itself is critical in applications such as the purification of recombinant proteins, where it is used in refolding processes and must be cleared from the final product. researchgate.netnih.govresearchgate.net Direct derivatization of DTT is one approach, while another involves its oxidation followed by detection.

Oxidation Followed by Direct Detection: An alternative to derivatization for DTT quantification involves its controlled oxidation. A direct and rapid liquid chromatography method uses an aqueous copper(II) nitrate trihydrate solution to oxidize DTT to its stable, cyclic oxidized form (DTTox). researchgate.netnih.govresearchgate.net This single oxidized compound can then be efficiently separated from proteins and other matrix components using ultrafiltration and analyzed by reversed-phase HPLC with UV or tandem mass spectrometry (MS/MS) detection. researchgate.netresearchgate.net This approach avoids complex derivatization steps and provides a selective and high-throughput method for DTT quantitation. researchgate.net

Derivatization with Fluorescent Probes: Novel fluorescent probes have been developed for the sensitive and selective detection of thiol compounds, including DTT. researchgate.net One such probe contains a disulfide bond that reacts with thiols via a thiol-disulfide exchange reaction. This reaction with DTT breaks the disulfide bond in the probe, disrupting an internal Fluorescence Resonance Energy Transfer (FRET) process and causing a significant, measurable recovery of fluorescence. researchgate.net This method has been successfully used to determine DTT concentrations with a limit of detection of 2.0 μM. researchgate.net Another fluorescent agent, monobromobimane (B13751) (mBBr), is essentially nonfluorescent until it reacts with thiols like DTT, making it a useful derivatizing reagent for HPLC analysis. researchgate.netscispace.com

The table below details research findings related to the enhanced detection of this compound.

Table 2: Research Findings on Enhanced Detection Strategies for DTT

Strategy Reagent/Method Analytical Technique Key Findings Citations
Oxidation of DTT Copper(II) nitrate trihydrate HPLC-UV / HPLC-MS/MS Selective detection of oxidized DTT (DTTox) at 285 nm or by SRM (m/z 151 → 105); avoids complex derivatization. researchgate.netnih.govresearchgate.net
Fluorescent Derivatization Novel probe with disulfide bond Fluorescence Spectroscopy (FRET-based) Enables selective detection of DTT with a Limit of Detection (LOD) of 2.0 μM. researchgate.net

Comparative Studies and Advanced Research Perspectives of Dl Dithiothreitol

Comparative Analysis with Other Reducing Agents in Research Applications

Comparison with Tris(2-carboxyethyl)phosphine (TCEP) and Beta-Mercaptoethanol (β-ME)

DL-Dithiothreitol (DTT), also known as Cleland's reagent, is a widely used reducing agent in biochemical and molecular biology research. bitesizebio.cominterchim.frcreative-biolabs.com Its primary function is to reduce disulfide bonds in proteins and peptides, thereby preventing intramolecular and intermolecular bond formation between cysteine residues. interchim.frtiarisbiosciences.com However, DTT is not the only reagent available for this purpose. Tris(2-carboxyethyl)phosphine (TCEP) and beta-mercaptoethanol (β-ME) are two other commonly used reducing agents, each with distinct properties that make them suitable for different applications. bitesizebio.com

TCEP is a powerful, odorless, and irreversible reducing agent that is more resistant to oxidation in the air compared to DTT and β-ME. ubpbio.com It is also more hydrophilic and remains stable and effective over a wider pH range. ubpbio.comsigmaaldrich.com Unlike DTT, which can be sensitive to certain metals like nickel, TCEP does not reduce metals used in immobilized metal affinity chromatography, such as Ni-NTA resin. ubpbio.comp212121.com

Beta-mercaptoethanol (β-ME) is another common reducing agent, though it is considered to have about half the reducing power of DTT. bitesizebio.com A significant drawback of β-ME is its strong, unpleasant odor. bitesizebio.com It is also particularly sensitive to metals like copper and cobalt and can be incompatible with certain phosphate (B84403) buffers. p212121.com

Here is a comparative overview of these three reducing agents:

FeatureThis compound (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Beta-Mercaptoethanol (β-ME)
Reducing Power Strong iris-biotech.deStronger than DTT ubpbio.comWeaker than DTT bitesizebio.com
Odor MildOdorless ubpbio.comStrong, unpleasant bitesizebio.com
pH Range Optimal at pH > 7 bitesizebio.comEffective over a wide pH range sigmaaldrich.comNot specified
Stability Prone to air oxidation bitesizebio.comMore resistant to air oxidation ubpbio.comNot specified
Metal Interaction Sensitive to nickel p212121.comDoes not reduce metals in IMAC ubpbio.comSensitive to copper and cobalt p212121.com
Reversibility ReversibleIrreversible ubpbio.comReversible

Relative Efficiencies and Specificities in Diverse Biochemical Contexts

The choice of reducing agent can significantly impact the outcome of a biochemical experiment, and their efficiencies and specificities vary depending on the context.

In proteomics, the reduction and subsequent alkylation of proteins are crucial steps for mass spectrometry analysis. A study systematically evaluating different combinations of reducing and alkylating agents found that for in-solution digestion, DTT and β-ME, when paired with certain alkylating agents, yielded a high number of peptide spectral matches (PSMs). nih.gov Specifically, DTT in combination with iodoacetamide (B48618) (IAA) performed well. nih.gov TCEP also showed good performance, particularly with acrylamide (B121943) as the alkylating agent. nih.gov However, for in-gel digestion, TCEP did not perform as well as DTT and β-ME with any of the tested alkylating agents. nih.gov

When labeling proteins with extrinsic probes, the choice of reducing agent is critical. For instance, DTT can inhibit maleimide (B117702) attachment to proteins and often needs to be removed before labeling. illinois.edu In contrast, maleimide labeling can be achieved in the presence of TCEP, albeit with lower efficiency than with no reductant. illinois.edu Interestingly, iodoacetamide attachment to proteins is not significantly affected by low concentrations of either DTT or TCEP. illinois.edu

The stability of the reducing agent itself is also a key factor. TCEP is significantly more stable than DTT in the absence of metal chelators, making it a better choice for long-term protein storage under such conditions. illinois.edu Conversely, DTT is more stable if metal chelators are present. illinois.edu

This compound in Novel Biochemical Assay Development and High-Throughput Methodologies

DTT plays a significant role in the development of novel biochemical assays and is frequently used in high-throughput screening (HTS) methodologies. Its ability to maintain proteins in a reduced and active state is essential for many enzymatic assays. bitesizebio.com

For example, in the development of an HTS assay for inhibitors of the telomere resolvase ResT, DTT was included in the reaction buffer to ensure the enzyme's proper function. nih.gov Similarly, in an HTS campaign to identify inhibitors of bacterial glycosyltransferases, DTT was a component of the assay buffer, highlighting its compatibility with and importance in such screening platforms. frontiersin.org The development of a fluorescence polarization-based HTS to identify binders of the KLHDC2 protein also utilized DTT in the lysis and running buffers to maintain protein integrity. elifesciences.org

The dithiothreitol (B142953) assay (DTT assay) itself has become a widely used method to quantify the oxidative potential of particulate matter in environmental science. mdpi.comscience.gov This acellular assay measures the rate of DTT consumption, which is proportional to the oxidative activity of the sample. kiche.or.kr The principle behind this assay is that DTT, a strong reducing agent, is oxidized in the presence of reactive oxygen species (ROS) generated by the particulate matter. mdpi.comkiche.or.kr

Theoretical Modeling and Computational Studies of this compound Reactivity

Computational methods have been employed to understand the reaction mechanisms of DTT. Density Functional Theory (DFT) has been used to investigate alternative mechanisms for DTT's chemical reactivity, particularly in the context of its use in assays measuring oxidative potential. kiche.or.kr These studies aim to elucidate the step-by-step process of DTT oxidation, which is not yet fully understood. kiche.or.kr

One computational study proposed an energetically favorable mechanism for DTT's reactivity that is consistent with experimental results. kiche.or.kr Another study utilized a reactive force field (ReaxFF) based on first-principles to demonstrate that the strength of disulfide bonds is reduced in the presence of reducing agents like DTT. mit.edu These simulations provide insights into the tunable nature of protein elasticity and rupture mechanisms. mit.edu

Theoretical studies have also explored the factors influencing the reactivity of thiol-containing molecules. It has been shown that features that decrease the pKa of a thiol group can also decrease the nucleophilicity of the resulting thiolate, making it less reactive. nih.gov This has implications for understanding the efficiency of DTT in various chemical environments.

Non-Canonical Effects of this compound on Protein Function Beyond Disulfide Reduction

While DTT is primarily known for its role in reducing disulfide bonds, research has revealed that it can have other effects on protein function. These "non-canonical" effects are not related to thiol-disulfide exchange.

One study demonstrated that DTT could diminish the carbohydrate-binding activity of a protein called pigpen, even in a mutant version of the protein that lacked cysteine residues. nih.govresearchgate.net This finding suggests that DTT can interact with protein domains in the absence of cysteines. nih.gov The inhibitory effect was not due to DTT acting as a simple carbohydrate competitor, nor was it likely due to metal chelation. nih.govresearchgate.net This indicates that the biochemical reactivity of DTT may be more complex than its assumed specificity for disulfide bonds. nih.gov

DTT has also been observed to have allosteric effects on certain proteins. In a study on the hERG potassium channel, DTT treatment was able to revert the phenotype of a cysteine mutant back to that of the wild-type channel, suggesting an effect on the protein's conformation and function beyond simple reduction. nih.gov

Furthermore, DTT has been identified as a potent, UV-inducible cross-linking agent for studying protein-RNA interactions. nih.gov Upon UV irradiation, DTT can form a covalent linkage between cysteine residues in proteins and uracil (B121893) bases in RNA. nih.gov This novel application expands the utility of DTT in structural biology.

Emerging Applications of this compound in Materials Science and Bioconjugation Research

The unique properties of DTT are being explored in the fields of materials science and bioconjugation. A significant development is the use of DTT as a monomer for the synthesis of self-immolative polymers (SIPs). acs.orgacs.org These polymers have a poly(disulfide) backbone and can be designed to degrade in response to specific triggers, such as the presence of a thiol. researchgate.net This depolymerization proceeds rapidly through an intramolecular back-biting thiol-disulfide exchange reaction. acs.orgresearchgate.net A key advantage of this system is the potential for closed-loop recycling, where the cyclic DTT product can be recovered, reduced back to the monomer, and repolymerized. acs.orgresearchgate.net

In bioconjugation, DTT is used to cleave disulfide-containing crosslinkers. iris-biotech.decfmot.de This technique allows for the controlled separation of two macromolecules that have been linked together, which is valuable for studying receptor-ligand and protein-protein interactions. iris-biotech.decfmot.de DTT's strong reduction potential also enables it to reduce organic azides to their corresponding amines, providing an alternative to other reduction methods. iris-biotech.decfmot.de

Q & A

Q. What is the standard protocol for using DTT to reduce disulfide bonds in proteins?

DTT is typically used at 1–10 mM concentrations in buffers such as Tris-HCl (pH 7.0–8.5) or phosphate-buffered saline (PBS). Incubation times range from 30 minutes at 37°C to 2 hours at room temperature. For complete reduction, ensure a molar excess of DTT relative to disulfide bonds (e.g., 10:1 molar ratio) . After reduction, excess DTT must be removed via dialysis, desalting columns, or alkylation (e.g., using iodoacetamide) to prevent reoxidation.

Q. Which analytical methods are most reliable for quantifying DTT purity and concentration in solution?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is widely used for purity assessment . For concentration determination, iodometric titration (measuring free thiol groups) is precise but requires calibration against standardized solutions . Capillary electrophoresis and UV-Vis spectroscopy (using Ellman’s reagent) are alternatives but may suffer interference from other thiol-containing compounds .

Advanced Research Questions

Q. How can DTT-induced experimental artifacts be minimized in redox-sensitive protein studies?

DTT can alter protein conformation or interact with non-cysteine residues. To mitigate:

  • Use alkylating agents (e.g., N-ethylmaleimide) immediately post-reduction to "lock" reduced thiols .
  • Optimize DTT concentration to avoid over-reduction, which may destabilize protein tertiary structures .
  • Replace DTT with tris(2-carboxyethyl)phosphine (TCEP) in systems prone to metal-catalyzed oxidation, as TCEP is metal-ion insensitive .

Q. What experimental factors explain discrepancies in disulfide bond reduction efficiency across studies?

Key variables include:

  • pH : DTT’s reducing capacity peaks at pH ≥ 8.0 due to thiolate ion formation .
  • Temperature : Prolonged incubation at >37°C accelerates DTT degradation, reducing efficacy .
  • Steric hindrance : Buried disulfide bonds may require denaturing agents (e.g., urea, guanidine HCl) for accessibility . Validate reduction efficiency via SDS-PAGE under non-reducing conditions or mass spectrometry .

Q. How does DTT influence protein structural studies using X-ray crystallography or NMR?

DTT is critical for maintaining cysteines in reduced states during crystallization or NMR sample preparation. However, it may interfere with crystallization by competing for binding sites. To address:

  • Use low DTT concentrations (1–2 mM) in crystallization buffers .
  • Remove DTT via size-exclusion chromatography before structural analysis . For NMR, deuterated DTT can minimize background signals .

Methodological Optimization

Q. What are the optimal conditions for incorporating DTT into electrophoresis sample buffers?

For SDS-PAGE, add DTT (final concentration 50–100 mM) to Laemmli buffer and heat samples at 95°C for 5 minutes. Replace DTT with tributylphosphine (TBP) for heat-sensitive proteins . Note that DTT degrades during prolonged heating; β-mercaptoethanol (β-ME) is more thermally stable but less potent .

Q. How does DTT stability in aqueous solutions impact long-term experiments?

DTT solutions oxidize rapidly in air, forming intramolecular disulfides. To prolong stability:

  • Prepare fresh solutions in degassed buffers (pH 7.0–8.0) .
  • Store aliquots at –20°C under inert gas (e.g., argon) . Monitor degradation via absorbance at 280 nm (oxidized DTT absorbs weakly) or Ellman’s assay .

Specialized Applications

Q. What strategies prevent DTT interference in thiol-specific labeling assays?

  • Sequential reduction and alkylation : Quench DTT with iodoacetamide before introducing thiol-reactive probes (e.g., maleimide derivatives) .
  • DTT removal : Use centrifugal filters with a 3 kDa cutoff to retain proteins while eliminating small-molecule DTT .

Q. How is DTT utilized in cell-based redox studies without inducing cytotoxicity?

DTT permeates cell membranes but can disrupt intracellular redox balance. To minimize toxicity:

  • Use ≤1 mM DTT in cell culture media for ≤1 hour .
  • Validate effects via viability assays (e.g., MTT) and glutathione redox potential measurements .

Q. What advanced techniques leverage DTT’s redox properties in complex biological systems?

DTT is integral to:

  • Redox buffers : Maintain defined Eh values in studies of redox-sensitive enzymes (e.g., thioredoxin) .
  • Single-molecule experiments : Stabilize reduced cysteine residues in optical tweezers or AFM studies .
    Pair DTT with redox indicators (e.g., roGFP) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.